molecular formula C28H23N3O5S B611551 UDM-001651 CAS No. 1477497-01-0

UDM-001651

Katalognummer: B611551
CAS-Nummer: 1477497-01-0
Molekulargewicht: 513.568
InChI-Schlüssel: LFOIDLOIBZFWDO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

UDM-001651 is a small molecule drug that functions as a protease-activated receptor 4 antagonist. It has shown significant potential in the treatment of blood platelet disorders and cardiovascular diseases. The compound is known for its potent antithrombotic efficacy without prolonging kidney bleeding time .

Vorbereitungsmethoden

The synthesis of UDM-001651 involves detailed structure-activity relationship studies to optimize its potency, selectivity, and oral bioavailability. The synthetic route typically begins with a high-throughput screening hit, leading to the identification of an imidazothiadiazole-based protease-activated receptor 4 antagonist chemotype . . Industrial production methods involve large-scale synthesis under controlled conditions to ensure high purity and yield.

Analyse Chemischer Reaktionen

UDM-001651 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.

    Substitution: The compound can undergo substitution reactions, where specific groups on the molecule are replaced with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Wissenschaftliche Forschungsanwendungen

UDM-001651 has a wide range of scientific research applications:

    Chemistry: It is used as a tool compound to study the structure-activity relationship of protease-activated receptor 4 antagonists.

    Biology: The compound is used to investigate the role of protease-activated receptor 4 in various biological processes, including platelet aggregation and thrombosis.

    Medicine: this compound is being explored for its potential therapeutic applications in treating blood platelet disorders and cardiovascular diseases.

    Industry: The compound is used in the development of new antithrombotic drugs with improved efficacy and safety profiles

Wirkmechanismus

UDM-001651 exerts its effects by antagonizing protease-activated receptor 4. This receptor is involved in platelet activation and aggregation, which are critical processes in thrombosis. By inhibiting protease-activated receptor 4, this compound prevents platelet aggregation and reduces the risk of thrombus formation. The molecular targets of this compound include the protease-activated receptor 4 on platelets, and the pathways involved include the inhibition of thrombin-induced platelet activation .

Vergleich Mit ähnlichen Verbindungen

UDM-001651 is unique in its high potency, selectivity, and oral bioavailability as a protease-activated receptor 4 antagonist. Similar compounds include other protease-activated receptor 4 antagonists, such as:

Eigenschaften

CAS-Nummer

1477497-01-0

Molekularformel

C28H23N3O5S

Molekulargewicht

513.568

IUPAC-Name

6-(4-((3-(Benzyloxy)benzyl)oxy)-6-methoxybenzofuran-2-yl)-2-methoxyimidazo[2,1-b][1,3,4]thiadiazole

InChI

InChI=1S/C28H23N3O5S/c1-32-21-12-24(35-17-19-9-6-10-20(11-19)34-16-18-7-4-3-5-8-18)22-14-26(36-25(22)13-21)23-15-31-27(29-23)37-28(30-31)33-2/h3-15H,16-17H2,1-2H3

InChI-Schlüssel

LFOIDLOIBZFWDO-UHFFFAOYSA-N

SMILES

COC1=NN2C(S1)=NC(C3=CC4=C(OCC5=CC=CC(OCC6=CC=CC=C6)=C5)C=C(OC)C=C4O3)=C2

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

UDM-001651;  UDM 001651;  UDM001651;  UDM-1651;  UDM 1651;  UDM1651; 

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
UDM-001651
Reactant of Route 2
Reactant of Route 2
UDM-001651
Reactant of Route 3
Reactant of Route 3
UDM-001651
Reactant of Route 4
Reactant of Route 4
UDM-001651
Reactant of Route 5
Reactant of Route 5
UDM-001651
Reactant of Route 6
Reactant of Route 6
UDM-001651

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.